5-Bromonaphthalene-1-carbothioamide
Description
Contextual Significance of Naphthalene-Based Compounds in Organic Chemistry and Material Science
The naphthalene (B1677914) scaffold, a fused bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is a cornerstone in organic chemistry and material science. alfa-chemistry.comwikipedia.org Its rigid, planar structure and extended π-electron system endow it with unique properties that have been exploited in a multitude of applications. In organic synthesis, naphthalene and its derivatives serve as crucial starting materials and intermediates for the production of a wide array of more complex molecules, including dyes, pigments, and pharmaceuticals. alfa-chemistry.comlifechemicals.comknowde.com The reactivity of the naphthalene ring can be finely tuned, allowing for selective functionalization through reactions like sulfonation, nitration, and halogenation. alfa-chemistry.com
In the realm of material science, naphthalene-based compounds are integral to the development of advanced functional materials. lifechemicals.com For instance, the high refractive index of derivatives like 1-bromonaphthalene (B1665260) makes them useful as embedding agents in microscopy. prepchem.com Molten naphthalene is an excellent solvent for poorly soluble aromatic compounds, facilitating certain chemical reactions. wikipedia.org Furthermore, the incorporation of the naphthalene moiety into polymers and other macromolecules can enhance their thermal stability and confer specific optical and electronic properties. This has led to their use in creating synthetic dyes, dispersants, and even components for solar cells and molecular switching devices. lifechemicals.comknowde.com The commercial drug market already includes numerous naphthalene-derived drugs, with others in clinical trials, highlighting the scaffold's proven relevance. lifechemicals.com
Role of Thioamide Functional Groups in Chemical Transformations and Molecular Design
The thioamide group, a sulfur analog of the amide group, is a versatile and increasingly vital functional group in chemistry, particularly in medicinal chemistry and drug design. tandfonline.comnih.gov Thioamides are considered close bioisosteres of amides, sharing a similar planar geometry but exhibiting distinct physicochemical properties that can be strategically exploited. tandfonline.comnih.gov The substitution of an amide's oxygen atom with sulfur results in a longer C=S bond, increased lipophilicity, and different hydrogen bonding capabilities—thioamides are stronger hydrogen bond donors but weaker acceptors than their amide counterparts. tandfonline.comnih.gov
These unique properties have profound implications for molecular design. In medicinal chemistry, replacing an amide with a thioamide can lead to compounds with enhanced biological activity, improved metabolic stability against enzymatic hydrolysis, and better membrane permeability and bioavailability. tandfonline.comnih.govnih.gov Thioamide-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. tandfonline.comiasp-pain.org This functional group is a key component in several approved drugs, such as the anti-tuberculosis agents ethionamide (B1671405) and prothionamide. nih.gov Beyond bioisosterism, thioamides are valuable synthetic intermediates due to their higher reactivity compared to amides and their ability to coordinate with metals, making them useful as building blocks for heterocyclic compounds and as metal chelators. nih.govnih.gov
Research Landscape of Halogenated Naphthalene Carbothioamides as Emerging Scaffolds
The research landscape for halogenated naphthalene carbothioamides, while not yet extensively populated, represents a promising frontier in chemical synthesis and molecular design. These structures combine three synthetically valuable components: the rigid and electronically versatile naphthalene core, the reactivity-directing and property-modifying halogen atom, and the functionally rich thioamide group. The strategic placement of a bromine atom on the naphthalene ring, as seen in 5-Bromonaphthalene-1-carbothioamide, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.
The fusion of these moieties creates a scaffold with significant potential, particularly in drug discovery. The naphthalene core provides a well-established framework for interaction with biological targets, while the thioamide group can enhance pharmacokinetic properties and introduce specific hydrogen bonding patterns crucial for target binding. tandfonline.comnih.gov The bromine atom can further influence the molecule's electronic properties and provide a vector for targeted derivatization. Although specific studies on this compound are limited, research on related structures like naphthalene-based thiosemicarbazones has shown promising anticancer activity. This suggests that the broader class of halogenated naphthalene carbothioamides could be a fruitful area for the development of new therapeutic agents. The exploration of these emerging scaffolds is poised to leverage the well-understood chemistry of its parts to create novel molecules with tailored functions.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1354767-64-8 | bldpharm.com |
| Molecular Formula | C₁₁H₈BrNS | bldpharm.com |
| Molecular Weight | 266.16 g/mol | bldpharm.com |
| SMILES Code | NC(C1=C2C=CC=C(Br)C2=CC=C1)=S | bldpharm.com |
| Purity | >95% (typical) | aksci.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8BrNS |
|---|---|
Molecular Weight |
266.16 g/mol |
IUPAC Name |
5-bromonaphthalene-1-carbothioamide |
InChI |
InChI=1S/C11H8BrNS/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
DRYTYFWICGHVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromonaphthalene 1 Carbothioamide and Analogues
Strategies for Introducing the Bromine Atom onto the Naphthalene (B1677914) Core
The initial and crucial step in the synthesis of 5-Bromonaphthalene-1-carbothioamide is the regioselective bromination of a naphthalene precursor. The position of the bromine atom is critical and is influenced by the reaction conditions and the nature of the starting material.
Bromination of Naphthalene Precursors and Derivatives
Direct bromination of naphthalene is a common method for producing bromonaphthalenes. The reaction of naphthalene with bromine (Br2) typically yields 1-bromonaphthalene (B1665260) as the major product. enamine.netwikipedia.org This electrophilic aromatic substitution reaction is often carried out in a solvent such as carbon tetrachloride. chemicalbook.com The reaction proceeds by warming a mixture of naphthalene and carbon tetrachloride, followed by the slow addition of bromine. chemicalbook.com The temperature is then maintained to ensure the completion of the reaction. chemicalbook.com
Alternative procedures for the synthesis of 1-bromonaphthalene have been described, including the reaction of naphthalene with bromine in the absence of a solvent or in carbon disulfide, and the treatment of a naphthalene suspension in warm water with bromine. orgsyn.org A more convenient and higher-yielding method involves the gradual addition of bromine to a gently boiling solution of naphthalene in carbon tetrachloride. orgsyn.org Following the reaction, the mixture is worked up to remove the solvent and unreacted naphthalene, and the desired 1-bromonaphthalene is purified by distillation under reduced pressure. orgsyn.orgprepchem.com
The table below summarizes typical conditions for the direct bromination of naphthalene.
| Reagents | Solvent | Temperature | Reaction Time | Product |
| Naphthalene, Bromine | Carbon Tetrachloride | 70-80°C | 3-4 hours | 1-Bromonaphthalene |
| Naphthalene, Bromine | Water | 40-50°C | Not specified | 1-Bromonaphthalene |
| Naphthalene, Bromine | None | Not specified | Not specified | 1-Bromonaphthalene |
Synthetic Routes Utilizing Halogenated Naphthalene Carboxylic Acids or Amines
An alternative approach to obtaining the brominated naphthalene core involves starting with a pre-functionalized naphthalene derivative, such as a naphthalene carboxylic acid or a naphthalene amine. These strategies can offer better control over the regioselectivity of bromination.
The general principle of using a directing group is a powerful tool in aromatic chemistry. For instance, the presence of an amino group can direct bromination to specific positions on the naphthalene ring. Subsequent removal or transformation of the directing group can then yield the desired brominated naphthalene scaffold.
Approaches for Carbothioamide Functional Group Formation
Once the 5-bromo-substituted naphthalene core is in hand, the next critical step is the introduction of the carbothioamide functional group. Several well-established and modern methods are available for the synthesis of thioamides from various precursors.
Conventional Synthetic Routes for Thioamides
A widely used and versatile method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). enamine.netorganic-chemistry.orgnih.gov This reagent efficiently converts the carbonyl group of an amide into a thiocarbonyl group under relatively mild conditions. organic-chemistry.org The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). nih.gov The reaction with Lawesson's reagent is generally faster for amides compared to esters, allowing for selective thionation. organic-chemistry.org
Another conventional route to thioamides is through the reaction of nitriles with a source of hydrogen sulfide. This can be achieved using various reagents and conditions.
The following table outlines common reagents for the thionation of amides.
| Thionating Agent | Precursor | Typical Solvents |
| Lawesson's Reagent | Amide | Toluene, THF |
| Phosphorus Pentasulfide (P4S10) | Amide | Pyridine (B92270), Toluene |
Novel and Environmentally Conscious Synthesis Techniques for Related Thioamide Derivatives
Recent research has focused on developing more environmentally friendly and efficient methods for thioamide synthesis. One such approach involves the use of a fluorous analogue of Lawesson's reagent. organic-chemistry.org This method simplifies the purification process, often a challenge with the traditional reagent, by enabling fluorous solid-phase extraction. organic-chemistry.org This technique has been successfully applied to the synthesis of various thioamides in high yields and purity. organic-chemistry.org
Microwave-assisted synthesis has also emerged as a rapid and efficient method for promoting chemical reactions. The use of microwave irradiation in conjunction with Lawesson's reagent can significantly reduce reaction times for the thionation of amides. organic-chemistry.org
Multi-Component Reactions in the Construction of Related Thioamide Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of thioamides and related heterocyclic scaffolds.
For example, consecutive Betti/Bargellini multicomponent reactions have been utilized to construct novel naphtho[1,2-f] organic-chemistry.orgorganic-chemistry.orgoxazepine scaffolds from readily available starting materials. chemicalpapers.com While not directly yielding a simple thioamide, this strategy demonstrates the power of MCRs in building complex molecular architectures based on the naphthalene core.
The development of MCRs for the direct synthesis of thioamides is an active area of research, offering potential for the rapid and diverse synthesis of these valuable compounds.
Advanced Spectroscopic and Structural Characterization Techniques in Academic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and connectivity of 5-Bromonaphthalene-1-carbothioamide. In a typical analysis, ¹H and ¹³C NMR spectra would be acquired.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring system and the protons of the thioamide group (-CSNH₂). The chemical shifts (δ) of the naphthalene protons would be influenced by the electron-withdrawing effects of both the bromo and carbothioamide substituents. The integration of these signals would correspond to the number of protons in each unique chemical environment. Furthermore, the coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between adjacent protons, allowing for the unambiguous assignment of each proton to its specific position on the naphthalene core.
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound, including the two carbons directly bonded to the bromine and carbothioamide groups and the carbon of the thioamide itself, would give rise to a distinct resonance. The chemical shift of the thiocarbonyl carbon (C=S) is typically found significantly downfield.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 | 120 - 140 |
| NH₂ | 9.0 - 10.0 (broad) | - |
| C-Br | - | ~120 |
| C-CSNH₂ | - | ~135 |
| C=S | - | 190 - 200 |
Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.
X-ray Crystallography and Single Crystal Structure Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, this technique would involve growing a suitable single crystal and irradiating it with X-rays. The resulting diffraction pattern can be used to determine the precise atomic coordinates within the crystal lattice.
Beyond the individual molecule, X-ray crystallography illuminates how molecules of this compound are arranged in the crystal lattice. This analysis would identify any intermolecular interactions, such as hydrogen bonding involving the thioamide group's N-H protons and the sulfur atom, or π-π stacking interactions between the aromatic naphthalene rings. These interactions are crucial in determining the stability and physical properties of the solid material.
Mass Spectrometry for Molecular Identification and Reaction Monitoring
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide insights into its fragmentation patterns. For this compound, a high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation analysis could reveal the loss of specific groups, such as the thioamide group or the bromine atom, providing further confirmation of the molecule's structure. In a research context, mass spectrometry is also invaluable for monitoring the progress of the synthesis of this compound, allowing for the identification of reactants, intermediates, and the final product in a reaction mixture.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M]⁺ | ~265/267 | Molecular ion peak (showing bromine isotope pattern) |
| [M-Br]⁺ | ~186 | Fragment corresponding to the loss of a bromine atom |
| [M-CSNH₂]⁺ | ~205/207 | Fragment corresponding to the loss of the thioamide group |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations from the thioamide group, typically in the range of 3100-3400 cm⁻¹. The C=S stretching vibration, a key indicator of the thioamide functional group, would appear in the region of 800-1400 cm⁻¹, though its exact position can be influenced by hydrogen bonding. Aromatic C-H and C=C stretching vibrations from the naphthalene ring would also be present.
FT-Raman spectroscopy, which is complementary to FT-IR, would also be used to probe the vibrational modes of the molecule. The C=S bond often gives a strong signal in the Raman spectrum. By comparing the FT-IR and FT-Raman spectra, a more complete picture of the vibrational properties of this compound can be obtained, offering further confirmation of its functional groups and insights into intermolecular interactions.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Thioamide) | Stretching | 3100 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C=S (Thioamide) | Stretching | 800 - 1400 |
| C-Br | Stretching | 500 - 600 |
Computational and Theoretical Investigations of 5 Bromonaphthalene 1 Carbothioamide
Density Functional Theory (DFT) Calculations and Advanced Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecular systems. researchgate.netbohrium.com By employing functionals like B3LYP with basis sets such as 6-31G(d,p) and 6-311++G(d,p), researchers can accurately model the geometric and electronic properties of molecules like 5-Bromonaphthalene-1-carbothioamide. researchgate.netnih.gov These calculations provide a foundational understanding of the molecule's behavior at the atomic level.
Elucidation of Electronic Characteristics and Frontier Molecular Orbitals (HOMO-LUMO)
A key aspect of understanding a molecule's chemical reactivity lies in the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap generally signifies higher reactivity and polarizability. nih.gov
For naphthalene (B1677914) derivatives, the HOMO-LUMO gap can be influenced by the presence of various functional groups. researchgate.net The distribution of HOMO and LUMO orbitals across the molecular structure indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. jeires.com In many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO resides on electron-deficient parts, facilitating intramolecular charge transfer. researchgate.net
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; region of nucleophilic character. mdpi.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron; region of electrophilic character. mdpi.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov |
Aromaticity Studies and Topological Descriptors (e.g., Harmonic Oscillator Model of Aromaticity (HOMA) Index)
The aromaticity of the naphthalene core in this compound is a significant determinant of its properties. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor to quantify the degree of aromaticity. researchgate.netmdpi.com The HOMA index is calculated based on the deviation of bond lengths within a ring from an optimal value, with a value of 1 representing a fully aromatic system like benzene (B151609) and a value of 0 indicating a non-aromatic system. researchgate.net
Studies on quinoline (B57606) derivatives, which share structural similarities with naphthalene systems, have shown that the aromaticity of different rings within the molecule can vary and influence its biological activity. mdpi.com For instance, the aromaticity of the pyridine-type ring in some quinoline-based antimalarial agents was found to be crucial for their activity. mdpi.com The HOMA index can be applied to individual rings within a larger molecule to assess their local aromatic character. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) and Interaction Region Indicator (IRI) Analyses for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density. By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, one can characterize bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).
The Interaction Region Indicator (IRI) is a more recent method that complements QTAIM by visualizing and characterizing non-covalent interactions. IRI analysis is based on the electron density and its derivatives, providing a clear picture of the regions of steric repulsion, van der Waals interactions, and hydrogen bonding within a molecule.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MESP surface illustrates the electrostatic potential experienced by a positive point charge at various locations around the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov MESP analysis is particularly useful for understanding intermolecular interactions, such as drug-receptor binding. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov This method allows for the quantification of intramolecular charge transfer (ICT) interactions, also known as hyperconjugative or donor-acceptor interactions. dergipark.org.tr By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can assess the stability arising from electron delocalization. dergipark.org.tr
| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |
| Hyperconjugation | Filled bonding orbitals (e.g., σ, π) or lone pairs (n) | Empty antibonding orbitals (e.g., σ, π) | Stabilizes the molecule through electron delocalization. dergipark.org.tr |
| Intramolecular Charge Transfer | Electron-rich parts of the molecule | Electron-deficient parts of the molecule | Influences electronic properties and reactivity. researchgate.net |
Theoretical Exploration of Tautomeric Forms and Their Relative Stabilities
Thioamides, such as this compound, can exist in different tautomeric forms, primarily the thione and thiol forms. Computational methods, particularly DFT, are instrumental in determining the relative stabilities of these tautomers. nih.gov By calculating the Gibbs free energies of the optimized geometries of each tautomer, researchers can predict the predominant form under specific conditions (e.g., in the gas phase or in different solvents). mdpi.com
The stability of tautomers can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. mdpi.comnih.gov For instance, the presence of an intramolecular hydrogen bond can significantly stabilize one tautomeric form over another. nih.gov Theoretical calculations of the energy barriers for the interconversion between tautomers can also provide insights into the kinetics of the tautomerization process. nih.gov
Mechanistic Insights through Computational Reaction Pathway Modeling
Computational reaction pathway modeling has become an indispensable tool for elucidating the complex mechanisms of organic reactions. While specific computational studies detailing the reaction pathways of this compound are not extensively available in the current literature, a wealth of theoretical investigations into related thioamides and aromatic substitution reactions provides significant insights into its probable reactive behavior. These studies, often employing Density Functional Theory (DFT), allow for the exploration of transition states, reaction intermediates, and activation energies, offering a detailed picture of the reaction landscape. nih.govnih.gov
Thioamides, in general, exhibit enhanced reactivity compared to their amide counterparts, a feature that has been rationalized through computational models. nih.gov Theoretical studies have shown that the carbon-sulfur double bond (C=S) in thioamides has a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to the carbon-oxygen double bond (C=O) in amides. researchgate.net This smaller energy gap suggests that thioamides are more polarizable and can more readily engage with both electrophiles and nucleophiles. nih.govresearchgate.net
Computational investigations into the mechanisms of thioamide reactions often focus on their interaction with various reagents. For instance, theoretical models have been used to study the chemoselective N-C(S) transacylation of thioamides, revealing that the reaction proceeds through a ground-state-destabilized intermediate. nih.gov These studies provide a framework for understanding how this compound might react in similar transformations.
The reactivity of the bromonaphthalene core of the molecule is largely dictated by the principles of nucleophilic aromatic substitution (SNAr). Computational studies on SNAr reactions involving similar aromatic systems, such as substituted bromonaphthalenes and thiophenes, have consistently pointed towards a stepwise mechanism involving the formation of a Meisenheimer-like intermediate. researchgate.netnih.gov In such a pathway, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate. The subsequent departure of the bromide ion restores the aromaticity of the ring.
The table below summarizes typical data obtained from computational studies on related systems, illustrating the kind of insights that could be gained for this compound through dedicated theoretical investigations.
| Computational Parameter | Typical Finding for Related Systems | Significance for this compound |
| HOMO-LUMO Gap | Thioamides generally possess a smaller HOMO-LUMO gap compared to amides. researchgate.net | Suggests higher reactivity and polarizability. |
| Activation Energy (SNAr) | The energy barrier for the formation of the Meisenheimer intermediate is a key determinant of the reaction rate. nih.gov | Would allow for the prediction of reaction kinetics with different nucleophiles. |
| Intermediate Stability | The stability of the Meisenheimer intermediate influences the overall reaction profile. researchgate.net | Provides insight into the feasibility of the reaction pathway. |
| Transition State Geometry | The geometry of the transition state reveals the concerted or stepwise nature of bond formation and cleavage. nih.gov | Elucidates the fine details of the reaction mechanism. |
While direct computational modeling of the reaction pathways of this compound is a subject for future research, the existing body of theoretical work on analogous compounds provides a robust foundation for predicting and understanding its chemical behavior. Such studies underscore the power of computational chemistry in providing mechanistic insights that are often difficult to obtain through experimental means alone.
Intermolecular Interactions and Crystal Engineering of 5 Bromonaphthalene 1 Carbothioamide and Its Co Crystals
Comprehensive Analysis of Hydrogen Bonding Networks (N–H…O, N–H…S, N–H…N)
Hydrogen bonds are among the most critical interactions in determining the supramolecular assembly of molecules containing hydrogen bond donors and acceptors. In the context of 5-Bromonaphthalene-1-carbothioamide, the primary thioamide group (-CSNH2) is a potent hydrogen bond donor.
The hydrogen bonding capabilities of thioamides are well-documented, with the N-H groups acting as effective donors. nih.govnih.gov While the sulfur atom in a thioamide is considered a weaker hydrogen bond acceptor than the oxygen in an amide, it readily participates in N–H…S hydrogen bonds. nih.govcardiff.ac.uk These interactions often lead to the formation of characteristic supramolecular synthons, such as the R2(8) dimeric motif, where two thioamide molecules are linked in a head-to-tail fashion. cardiff.ac.uk In the absence of stronger acceptors, these N–H…S bonds are a dominant feature in the crystal packing of primary aromatic thioamides.
In the crystal structure of the related compound, N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide, intermolecular bifurcated N–H…O and C–H…O hydrogen bonds are observed, leading to the formation of one-dimensional chains. nih.gov This highlights the propensity of the N-H group in a naphthalene (B1677914) derivative to form robust hydrogen bonds with available acceptors. For this compound, should it be co-crystallized with a molecule containing an oxygen acceptor, the formation of N–H…O hydrogen bonds would be highly probable.
The potential for N–H…N hydrogen bonds also exists, particularly if co-crystallized with a nitrogen-containing heterocycle. While less common in protein structures compared to other hydrogen bonds, N–H…N interactions are known to occur and can play a significant role in stabilizing crystal lattices. nih.gov The strength and geometry of such bonds would depend on the basicity and steric accessibility of the nitrogen acceptor.
Table 1: Potential Hydrogen Bonding Interactions in this compound and its Co-crystals
| Donor | Acceptor | Interaction Type | Common Synthons |
| N-H (thioamide) | S (thioamide) | N–H…S | R2(8) dimers, C(4) chains |
| N-H (thioamide) | O (e.g., in co-former) | N–H…O | Chains, sheets |
| N-H (thioamide) | N (e.g., in co-former) | N–H…N | Dimeric or chain motifs |
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantitative Interaction Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.govresearchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contacts can be identified. For a molecule like this compound, the Hirshfeld surface would be expected to reveal distinct regions corresponding to different types of interactions.
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For related bromo-aromatic compounds, the fingerprint plots typically show significant contributions from H…H, C…H/H…C, and Br…H/H…Br contacts. jyu.fi In structures with prominent hydrogen bonding, sharp spikes corresponding to N–H…O or N–H…S interactions would be evident. For instance, in a thiophosphoramide derivative, H...H interactions accounted for a large percentage of the total interactions, with C-H...S contacts also being significant. Similarly, in a study of N-aryl-thiofuramides, the competition between N-H...O and N-H...S hydrogen bonds was investigated, highlighting the utility of Hirshfeld analysis in dissecting complex interaction networks.
Table 2: Expected Major Contributions to the Hirshfeld Surface of this compound
| Interaction Type | Expected Percentage Contribution | Characteristic Features in Fingerprint Plot |
| H…H | High | Large, diffuse region |
| C…H/H…C | Moderate to High | Wing-like features |
| Br…H/H…Br | Moderate | Distinct spikes or wings |
| N…H/H…N | Moderate | Sharp spikes (if N-H...S/O/N present) |
| S…H/H…S | Moderate | Spikes corresponding to N-H...S bonds |
| C…C/π…π | Varies | Can appear as distinct regions in the plot |
Co-crystallization and Polymorphism Studies for Crystal Engineering Applications
Co-crystallization is a well-established strategy in crystal engineering to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. rsc.org For this compound, co-crystallization could be employed to systematically tune its solid-state properties. The thioamide group, being a strong hydrogen bond donor, and the bromine atom, a potential halogen bond donor, provide reliable handles for forming co-crystals with a variety of co-formers. For example, co-crystals of aromatic thioamides with halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) have been successfully prepared, demonstrating the robustness of the C=S…I halogen bond as a supramolecular synthon.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is of great importance in the pharmaceutical and materials sciences. rsc.org Naphthalene derivatives, such as N,N'-dialkyl-naphthalene diimides, are known to exhibit rich polymorphic behavior, which is influenced by the interplay between π-π interactions and the flexibility of substituents. rsc.org Given the conformational flexibility of the carbothioamide group and the potential for different arrangements of intermolecular interactions, it is highly probable that this compound could exhibit polymorphism. Different polymorphs would likely display variations in their hydrogen bonding and stacking arrangements, leading to different stabilities and physical properties.
Host-Guest Interactions and Principles of Supramolecular Assembly in Naphthalene-Based Systems
The principles of supramolecular assembly, which govern the spontaneous organization of molecules into well-defined structures, are central to understanding the behavior of this compound. The combination of hydrogen bonding, halogen bonding, and π-π stacking provides a toolkit for the construction of complex supramolecular architectures. nih.gov
Naphthalene-based molecules are frequently used as building blocks in the construction of macrocyclic hosts for molecular recognition (host-guest chemistry). jyu.firsc.orgresearchgate.netrsc.org These macrocycles often feature a hydrophobic cavity derived from the naphthalene units and can be functionalized with various binding sites. While this compound is not a macrocycle itself, the study of such host-guest systems provides valuable insights into the nature and strength of non-covalent interactions involving the naphthalene moiety. For instance, naphthalene-based macrocycles have been shown to form stable complexes with guest molecules through a combination of hydrophobic effects, hydrogen bonding, and π-stacking. rsc.orgresearchgate.net The thioamide functional group, with its specific electronic and steric properties, can also be a key player in directing supramolecular assembly, leading to the formation of predictable and robust structures. nih.gov
Derivatization and Design of Advanced Naphthalene Carbothioamide Analogues
Functionalization Strategies on the Naphthalene (B1677914) Ring System
The naphthalene ring of 5-Bromonaphthalene-1-carbothioamide provides a versatile scaffold for various functionalization strategies. The presence of the bromine atom at the 5-position invites a range of cross-coupling reactions, which are pivotal in creating carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This palladium-catalyzed reaction is a powerful tool for introducing new aryl or vinyl substituents at the 5-position. By reacting this compound with various boronic acids, a diverse library of 5-aryl or 5-vinylnaphthalene-1-carbothioamides can be synthesized. The general scheme for this transformation is depicted below:
Reactants: this compound, an appropriate boronic acid (R-B(OH)₂), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
Solvent: A suitable solvent system, often a mixture of toluene (B28343) and water.
Product: 5-R-naphthalene-1-carbothioamide.
Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based functionalities. It involves the palladium-catalyzed coupling of this compound with a primary or secondary amine. This strategy is instrumental in the synthesis of compounds with potential applications in medicinal chemistry and materials science.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the bromo-naphthalene derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
These functionalization strategies are summarized in the interactive table below:
| Reaction Name | Reagents | Product Type |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 5-Aryl/Vinyl-naphthalene-1-carbothioamide |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 5-(N,N-disubstituted-amino)-naphthalene-1-carbothioamide |
| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) co-catalyst | 5-Alkynyl-naphthalene-1-carbothioamide |
Modifications of the Carbothioamide Functional Group for Tuned Reactivity
The carbothioamide (-CSNH₂) group is a versatile functional handle that can be modified to fine-tune the electronic properties and reactivity of the molecule.
N-Alkylation and N-Arylation: The nitrogen atom of the carbothioamide can be alkylated or arylated to produce secondary or tertiary thioamides. These modifications can influence the molecule's solubility, steric profile, and hydrogen bonding capabilities.
Conversion to Other Functional Groups: The carbothioamide group can serve as a precursor for the synthesis of other important functional groups. For instance, it can be hydrolyzed to the corresponding carboxamide or converted to a nitrile under dehydration conditions.
Reactions at the Sulfur Atom: The sulfur atom is nucleophilic and can react with electrophiles. For example, S-alkylation with alkyl halides leads to the formation of thioimidate esters. These intermediates are valuable in further synthetic transformations.
Synthesis of Complex Heterocyclic Scaffolds Incorporating the Carbothioamide Unit
The inherent reactivity of the carbothioamide group makes this compound a valuable precursor for the synthesis of various heterocyclic systems. The thioamide functionality can act as a binucleophile, reacting with appropriate electrophiles to form five- or six-membered rings.
Thiazole (B1198619) Synthesis: A classic example is the Hantzsch thiazole synthesis, where the carbothioamide reacts with an α-haloketone. This reaction proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to afford a 2-substituted thiazole ring fused to the naphthalene system at the 1-position.
Thiopyrimidine Synthesis: Reaction with 1,3-dielectrophiles, such as β-dicarbonyl compounds or their equivalents, can lead to the formation of thiopyrimidine derivatives.
Metal-Catalyzed Cyclization Reactions: Intramolecular cyclization reactions can also be promoted by transition metal catalysts. For instance, a palladium-catalyzed intramolecular C-S coupling could potentially be used to form a sulfur-containing heterocyclic ring.
Design of Ligands with Tunable Binding Properties through Structural Modification
The presence of both a "soft" sulfur donor and a "hard" nitrogen donor in the carbothioamide group, along with the tunable electronic environment of the naphthalene ring, makes this compound and its derivatives attractive candidates for ligand design.
The binding properties of these ligands can be systematically tuned:
Electronic Tuning: By introducing electron-donating or electron-withdrawing groups on the naphthalene ring via the functionalization strategies discussed in section 7.1, the electron density on the sulfur and nitrogen atoms can be modulated. This, in turn, affects the ligand's affinity for different metal ions.
Steric Tuning: Modification of the carbothioamide nitrogen with bulky substituents (section 7.2) can be used to control the coordination geometry around a metal center and to create specific binding pockets.
Introduction of Additional Donor Sites: Functionalization of the naphthalene ring can introduce additional coordinating atoms, transforming the molecule into a multidentate ligand. For example, introducing a hydroxyl or amino group at a suitable position could lead to the formation of stable chelate complexes with metal ions.
The ability to fine-tune these properties is crucial for applications in catalysis, sensing, and materials science, where the precise control of metal-ligand interactions is paramount.
Applications in Coordination Chemistry and Materials Science
5-Bromonaphthalene-1-carbothioamide as a Ligand in Metal Complex Synthesis
The carbothioamide moiety (-CSNH₂) is a well-established and versatile coordinating group in the synthesis of metal complexes. The presence of both sulfur and nitrogen atoms allows for multiple modes of bonding, leading to stable complexes with a variety of transition metals. nih.govscholarexpress.net Ligands incorporating a carbothioamide group, such as this compound, are thus valuable building blocks in inorganic synthesis. journalirjpac.com
The way a ligand binds to a central metal ion is known as its chelation or coordination mode. Carbothioamide-based ligands can act as either neutral or anionic ligands and can exhibit different denticities (the number of donor atoms that bind to the metal).
Bidentate Coordination: The most common mode involves the sulfur atom of the thione group (C=S) and a nitrogen atom of the amide or an adjacent imine group. For instance, in related Schiff base derivatives of acenaphthaquinone containing a carbothioamide group, coordination with Zn(II) occurs in a neutral bidentate fashion through the oxygen and an imine nitrogen atom. nih.gov
Tridentate Coordination: In some complexes, the ligand can act as a tridentate donor. Studies on a Schiff's base derivative of acenaphthaquinone showed that upon chelation with Co(II) and Ni(II), the ligand behaved as a mononegative tridentate ligand, coordinating via oxygen, nitrogen, and sulfur atoms. nih.gov
Anionic Chelation: The carbothioamide group can undergo deprotonation under certain conditions to its tautomeric thiol form (-C(SH)=N-), allowing the sulfur atom to bind as a thiolate. This anionic form often leads to very stable complexes.
The resulting geometries of the complexes are diverse, with studies on analogous ligands showing proposals for tetrahedral, square planar, and octahedral structures depending on the metal ion and stoichiometry. scholarexpress.net Molar conductance measurements on complexes formed with a similar pyrazoline-carbothioamide ligand suggested that the complexes were generally non-electrolytic, indicating that the anions (like chloride) were part of the coordination sphere, for example, in a proposed [ML₂Cl₂] structure for Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). journalirjpac.com
Table 1: Coordination Characteristics of Analogous Carbothioamide-Based Ligands
| Metal Ion | Proposed Geometry | Coordination Mode Example | Reference |
| Co(II), Ni(II) | Octahedral | Mononegative Tridentate (O, N, S) | nih.gov |
| Zn(II) | Octahedral / Tetrahedral | Neutral Bidentate (O, N) | nih.gov |
| Pd(II) | Square Planar | Tetradentate (from a larger ligand) | scholarexpress.net |
| Ag(I) | Tetrahedral | Tetradentate (from a larger ligand) | scholarexpress.net |
| Mn(II), Cu(II) | Octahedral | Bidentate | journalirjpac.com |
The specific properties of the sulfur and nitrogen donor atoms are crucial to the coordination behavior of this compound. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, sulfur is a "soft" donor atom and nitrogen is a "borderline" or "hard" donor atom. This dual nature allows these ligands to coordinate effectively with a wide range of metal ions.
The thioamide sulfur atom, being more electron-rich and polarizable than oxygen, forms strong bonds with softer metal ions like Pd(II), Ag(I), and Hg(II). mdpi.com The nitrogen atom, on the other hand, can effectively coordinate to both borderline metals like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), and harder metals. researchgate.net
In dual-coordination systems, such as those involving both nitrogen and sulfur, the electronic properties of the central metal atom can be finely tuned. For example, in single-atom catalysts, replacing nitrogen donor atoms with sulfur atoms has been shown to weaken the adsorption energy of intermediates, which can be beneficial for catalytic activity. rsc.org This principle highlights the importance of the N-S donor pair in modulating the electronic structure and reactivity of the resulting metal complex.
Development of Chemosensors and Probes Based on Naphthalene (B1677914) Carbothioamide Scaffolds
Naphthalene-based fluorescent probes are widely studied due to their excellent photophysical properties, including high quantum yields and photostability. nih.govnih.gov The incorporation of a carbothioamide group into a naphthalene scaffold creates a robust platform for designing chemosensors, as the N-S donor set provides an effective binding site for specific analytes, particularly metal ions. mdpi.com
The detection of analytes by naphthalene carbothioamide-based sensors often involves distinct photophysical processes that result in a measurable change in fluorescence (e.g., "turn-on" or "turn-off" responses).
Intramolecular Charge Transfer (ICT): Many fluorescent probes feature a donor-acceptor structure. Upon excitation, an electron moves from the donor part to the acceptor part. The binding of an analyte can enhance or inhibit this ICT process, leading to a change in the fluorescence emission. A 1,8-naphthalimide-based probe, for example, exhibits an ICT feature in its ground state. mdpi.com
Photoinduced Electron Transfer (PET): In a PET sensor, a receptor unit can donate an electron to the excited fluorophore, quenching its fluorescence. When the receptor binds to a target analyte, its electron-donating ability is suppressed, the PET process is blocked, and fluorescence is restored ("turn-on" sensing). A naphthalimide-based probe for Hg²⁺ operates through a PET mechanism, where chelation with the mercury ion induces fluorescence attenuation. mdpi.com
Chemically Enhanced Fluorescence (CHEF) / Chelation-Enhanced Fluorescence: This is a common mechanism where the binding of a metal ion to the ligand restricts intramolecular rotations (e.g., C-N bond rotation) or vibrations that would otherwise quench the fluorescence in the free ligand. This rigidification of the molecule reduces non-radiative decay pathways and leads to a significant enhancement of the fluorescence intensity. rsc.org This effect is observed in many naphthalene-derived Schiff base sensors upon binding to ions like Zn²⁺. rsc.org
Excited-State Intramolecular Proton Transfer (ESIPT): In some molecules, a proton can move from a donor group (like -OH) to an acceptor group (like C=N) in the excited state. This process can be disrupted upon metal ion coordination, leading to a distinct fluorescence response. A symmetric naphthalene-based sensor for Al³⁺ utilizes the disruption of the ESIPT process to produce a "turn-on" signal. rsc.org
A key goal in chemosensor research is to achieve high selectivity (the ability to detect a specific analyte in the presence of others) and high sensitivity (the ability to detect very low concentrations). Naphthalene carbothioamide and related naphthalene-based scaffolds have demonstrated excellent performance in detecting various metal ions. The sensitivity is often quantified by the Limit of Detection (LOD), which is the lowest analyte concentration that can be reliably distinguished from a blank sample.
Academic studies have reported naphthalene-based probes with high selectivity for ions such as Zn²⁺, Al³⁺, and Hg²⁺, often avoiding interference from chemically similar ions like Cd²⁺. mdpi.comrsc.org The practicality of these sensors is demonstrated by their use in real-world samples, including water, food, and for bioimaging in cells. mdpi.comrsc.org
Table 2: Performance of Selected Naphthalene-Based Fluorescent Chemosensors
| Sensor Scaffold | Target Analyte | Limit of Detection (LOD) | Sensing Mechanism | Reference |
| Hydrazine-carbothioamide | Zn²⁺ | 0.39 µM | Fluorescence Emission | mdpi.com |
| Naphthalene-derived Schiff base | Zn²⁺ | 1.91 µM | Chelation-Enhanced Fluorescence | rsc.org |
| Symmetric Naphthalene Derivative | Al³⁺ | 8.88 nM | ESIPT Disruption | rsc.org |
| Naphthalimide-based Probe | Hg²⁺ | 0.52 µM | Photoinduced Electron Transfer (PET) | mdpi.com |
| Functionalized Planar Bragg Grating | Naphthalene Vapor | 0.48 ppm | Refractive Index Change | nih.gov |
Potential in Organic Electronics and Functional Materials Leveraging Naphthalene Derivatives
The rigid, planar, and π-conjugated structure of the naphthalene core makes its derivatives excellent candidates for use in organic electronics and functional materials. nih.govresearchgate.net These materials are foundational to technologies like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). gatech.edu
Naphthalene diimides (NDIs), a class of naphthalene derivatives, are particularly prominent as n-type (electron-transporting) semiconductors. nih.gov The key advantages offered by naphthalene-based materials include:
High Charge-Carrier Mobility: The ability of naphthalene derivatives to self-assemble into ordered thin films facilitates efficient charge transport, which is critical for high-performance electronic devices. gatech.edu
Excellent Stability: The aromatic nature of the naphthalene ring system imparts significant thermal, chemical, and photochemical stability to the materials, leading to more robust and longer-lasting devices. gatech.edu
Tunable Electronic Properties: The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be systematically tuned. nih.gov This is achieved by chemical functionalization of the naphthalene core, for example, with electron-withdrawing or electron-donating groups, which allows for the optimization of material performance for specific applications. gatech.edunih.gov
Strong Fluorescence: The inherent fluorescence of many naphthalene derivatives is useful for applications in OLEDs and fluorescent probes. researchgate.net
Research has focused on creating novel NDI derivatives to overcome challenges such as limited electron affinity and to enable the construction of more complex device architectures. gatech.edu By modifying NDI cores with moieties like fullerene, researchers can alter the absorption and electrochemical properties of the resulting materials for use in n-channel transistors. nih.gov
Research into Charge Carrier Mobility and Electronic Properties
There is no available research focused on the charge carrier mobility and electronic properties of this compound.
Principles of Self-Assembly for Advanced Device Applications
There is no available research on the principles of self-assembly of this compound for advanced device applications.
Future Research Directions and Unexplored Avenues
Advanced Mechanistic Investigations of Complex Chemical Reactions
While the synthesis of related naphthalene (B1677914) carboxamides and thioamides has been documented, detailed mechanistic studies of reactions involving 5-Bromonaphthalene-1-carbothioamide are scarce. Future research should prioritize elucidating the intricate reaction pathways this compound can undertake. Understanding the influence of the bromo- and carbothioamide-substituents on the naphthalene ring's reactivity is crucial. For instance, investigating the mechanism of nucleophilic aromatic substitution, where the bromine atom is replaced, could reveal valuable insights into the electronic effects of the thioamide group.
Furthermore, exploring the reaction mechanisms of this compound in transition-metal-catalyzed cross-coupling reactions would be a significant area of investigation. The bromine atom provides a handle for such reactions, offering a pathway to more complex molecular architectures. Advanced computational and experimental techniques, such as in-situ reaction monitoring and kinetic analysis, will be instrumental in mapping the energy profiles and identifying key intermediates and transition states of these transformations.
Rational Design of Derivatives with Tailored Intermolecular Interactions and Self-Assembly Capabilities
The inherent properties of this compound make it an excellent scaffold for the rational design of derivatives with specific, pre-determined functions. The thioamide group is a potent hydrogen bond donor and acceptor, while the naphthalene ring is capable of engaging in π-π stacking interactions. These non-covalent interactions are the driving forces behind molecular self-assembly.
Future research could focus on designing derivatives where the bromine atom is substituted with various functional groups to modulate the molecule's electronic properties and steric profile. This would allow for fine-tuning of the intermolecular forces, leading to the formation of predictable and well-ordered supramolecular structures. For example, introducing long alkyl chains could promote the formation of liquid crystals, while incorporating charged moieties could lead to self-assembly in aqueous environments.
Computational modeling, particularly Density Functional Theory (DFT) calculations, will be a powerful tool in this endeavor. By predicting the strength and directionality of intermolecular interactions, researchers can design and synthesize derivatives with a high probability of forming desired supramolecular architectures, such as nanofibers, gels, or crystalline solids. The study of intermolecular interactions in similar carbothioamide-containing molecules has revealed diverse hydrogen bonding motifs, providing a valuable knowledge base for these design efforts. mdpi.comcardiff.ac.ukresearchgate.net
Exploration of Novel Catalytic Applications and Organocatalysis
The unique combination of a thioamide and a bromonaphthalene moiety suggests that this compound and its derivatives could serve as novel catalysts. The thioamide group can act as a Lewis base or a hydrogen bond donor, potentially activating substrates in a catalytic cycle. The naphthalene backbone provides a rigid and tunable platform for positioning catalytic sites.
A particularly exciting avenue is the exploration of this compound in the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions. By incorporating chiral elements into the molecule, it may be possible to develop enantioselective organocatalysts for a range of important transformations. The development of proline-derived organocatalysts has demonstrated the power of this approach. rsc.org
Furthermore, the bromine atom could be exploited to immobilize the molecule onto a solid support, creating heterogeneous catalysts that are easily separable from the reaction mixture. Research in this area would involve synthesizing a library of derivatives and screening them for catalytic activity in various benchmark reactions.
Integration into Supramolecular Architectures and Soft Materials for Advanced Functionality
The self-assembly properties of this compound derivatives, as discussed in section 9.2, open the door to their integration into advanced functional materials. Supramolecular polymers, formed through the directional and reversible non-covalent interactions of monomeric units, are a prime example. These materials can exhibit unique properties, such as stimuli-responsiveness and self-healing capabilities.
The incorporation of the bromonaphthalene thioamide motif into supramolecular polymers could lead to materials with interesting photophysical or electronic properties. The extended π-system of the naphthalene ring suggests potential for applications in organic electronics. The study of other naphthalene-based polymers has shown promise in areas like CO2 capture and the development of porous materials. nih.gov
Q & A
What are the recommended synthetic routes for 5-Bromonaphthalene-1-carbothioamide, and how can reaction conditions be optimized?
Basic Research Question
A common approach involves bromination of naphthalene derivatives followed by functionalization with a carbothioamide group. For brominated aromatic systems, regioselective bromination can be achieved using catalysts like FeBr₃ or AlCl₃ under controlled temperatures (50–80°C) . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of naphthalene precursor to brominating agent) to minimize side products. Post-synthesis purification via recrystallization in ethanol or column chromatography is critical .
How should researchers handle contradictions in spectral data during compound characterization?
Advanced Research Question
Discrepancies in NMR or mass spectrometry data may arise from impurities, solvent effects, or tautomeric forms. For brominated compounds, ensure deuterated solvents (e.g., DMSO-d₆) are free from moisture to avoid peak splitting. Cross-validate using complementary techniques:
- X-ray crystallography for definitive structural confirmation .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
- Temperature-dependent NMR to identify dynamic equilibria (e.g., thioamide tautomerism) .
Document all conditions (e.g., solvent, temperature) to trace anomalies .
What safety protocols are critical when working with brominated aromatic compounds like this compound?
Basic Research Question
Brominated compounds often exhibit toxicity and reactivity. Key precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during heating steps .
- Waste disposal: Follow local regulations for halogenated waste; neutralize residues with sodium bicarbonate before disposal .
- Emergency measures: Immediate rinsing with water for spills on skin; medical observation for 48 hours post-exposure due to delayed symptoms .
What advanced spectroscopic techniques are suitable for confirming the structure of brominated naphthalene derivatives?
Advanced Research Question
Beyond standard ¹H/¹³C NMR, employ:
- Heteronuclear Single Quantum Coherence (HSQC) to correlate carbon-hydrogen bonds in complex aromatic systems .
- Electron Ionization Mass Spectrometry (EI-MS) with isotopic pattern analysis to distinguish bromine’s characteristic doublet (¹⁰⁹Br/⁸¹Br) .
- UV-Vis spectroscopy to study conjugation effects of the bromine-thioamide moiety, with λmax shifts indicating electronic interactions .
How can researchers address discrepancies in reported biological activities of halogenated carbothioamides?
Advanced Research Question
Contradictions may stem from assay variability or compound stability. Methodological solutions include:
- Standardized bioassays: Replicate experiments under controlled conditions (pH, temperature) to isolate compound-specific effects .
- Stability studies: Use HPLC to monitor degradation over time, particularly under physiological conditions (37°C, aqueous buffers) .
- Meta-analysis: Compare datasets across studies to identify confounding factors (e.g., solvent choice, cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
